ethyl 3-isothiocyanato-5-methoxy-1-methyl-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3-isothiocyanato-5-methoxy-1-methyl-1H-indole-2-carboxylate is a synthetic indole derivative. Indole derivatives are significant in natural products and drugs due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
The synthesis of ethyl 3-isothiocyanato-5-methoxy-1-methyl-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which is a well-known process for constructing indole rings . The reaction involves the condensation of phenylhydrazine with ketones or aldehydes, followed by cyclization.
Chemical Reactions Analysis
Ethyl 3-isothiocyanato-5-methoxy-1-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Ethyl 3-isothiocyanato-5-methoxy-1-methyl-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound’s potential therapeutic effects are being explored, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of ethyl 3-isothiocyanato-5-methoxy-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. Indole derivatives often bind to multiple receptors and enzymes, influencing various biological pathways. For example, they can inhibit enzymes like indoleamine 2,3-dioxygenase, which plays a role in immune response regulation .
Comparison with Similar Compounds
Ethyl 3-isothiocyanato-5-methoxy-1-methyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Ethyl 2-methylindole-3-carboxylate: This compound has similar structural features but lacks the isothiocyanato group.
Indole-3-acetic acid: A naturally occurring plant hormone with different functional groups and biological activities.
Ethyl 1H-indole-3-carboxylate: Known for its antiviral activity, this compound shares the indole core but has different substituents.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological properties.
Properties
Molecular Formula |
C14H14N2O3S |
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Molecular Weight |
290.34 g/mol |
IUPAC Name |
ethyl 3-isothiocyanato-5-methoxy-1-methylindole-2-carboxylate |
InChI |
InChI=1S/C14H14N2O3S/c1-4-19-14(17)13-12(15-8-20)10-7-9(18-3)5-6-11(10)16(13)2/h5-7H,4H2,1-3H3 |
InChI Key |
HGJGZRIHMBNTTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1C)C=CC(=C2)OC)N=C=S |
Origin of Product |
United States |
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